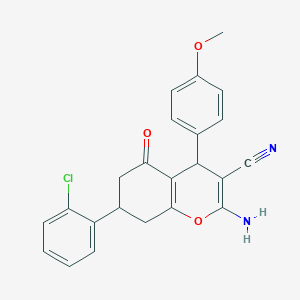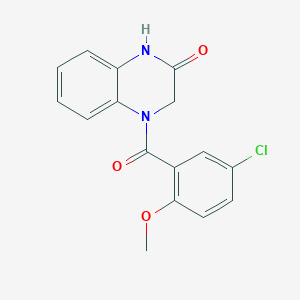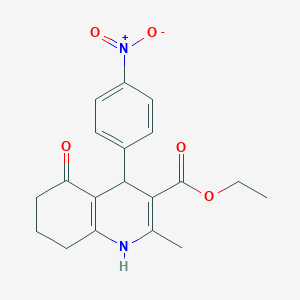![molecular formula C22H32N2O4 B4942325 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4942325.png)
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane, also known as AZ1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. AZ1 belongs to the class of azocanes, which are organic compounds containing a six-membered ring with two nitrogen atoms and an azo group. In
科学的研究の応用
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of the disease.
作用機序
The mechanism of action of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to inhibit the aggregation of beta-amyloid peptides by binding to them and preventing their interaction with other peptides.
Biochemical and Physiological Effects:
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. It has been shown to inhibit cancer cell growth and proliferation, as well as the aggregation of beta-amyloid peptides. 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane is its low toxicity profile, which makes it suitable for use in animal models and potentially in human clinical trials. However, its limited solubility in aqueous solutions may pose a challenge in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug discovery and development.
将来の方向性
There are several potential future directions for research on 1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine its efficacy and safety in animal models and potentially in human clinical trials. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Further studies are needed to determine its synergistic effects with other drugs and its potential for use in combination therapies. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in drug discovery and development.
合成法
1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane can be synthesized using a multi-step process that involves the reaction of 4-(4-aminobenzoyl)piperidine with methoxyacetyl chloride, followed by the reaction with 4-nitrophenylazide and reduction with sodium dithionite. The final product is obtained after purification using column chromatography.
特性
IUPAC Name |
1-[4-[4-(azocane-1-carbonyl)phenoxy]piperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-27-17-21(25)23-15-11-20(12-16-23)28-19-9-7-18(8-10-19)22(26)24-13-5-3-2-4-6-14-24/h7-10,20H,2-6,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBBQGMGHFFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[1-(Methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-bromophenyl)amino]-2-propanol}](/img/structure/B4942246.png)

![N-[2-(2-ethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4942259.png)
![(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4942262.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B4942269.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4942273.png)
![N-(2-fluoro-5-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4942280.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4942282.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4942286.png)


![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)